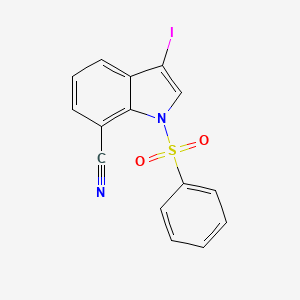

3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile

Description

Properties

CAS No. |

882562-69-8 |

|---|---|

Molecular Formula |

C15H9IN2O2S |

Molecular Weight |

408.22 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-iodoindole-7-carbonitrile |

InChI |

InChI=1S/C15H9IN2O2S/c16-14-10-18(15-11(9-17)5-4-8-13(14)15)21(19,20)12-6-2-1-3-7-12/h1-8,10H |

InChI Key |

BAHOTPWPNJYXBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC(=C32)C#N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile can be achieved through various methods. One common approach involves electrophilic substitution reactions. The indole ring is highly reactive at its 3-position, making it suitable for halogenation, alkylation, and acylation . An alternative route is electrophilic mercuration followed by iodinolysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution is a common reaction for this compound, particularly at the 3-position of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like iodine and mercuric acetate are used for halogenation and mercuration, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation typically results in the formation of iodinated indole derivatives .

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

- Formation of Indole Derivatives : The initial step often includes the formation of the indole core through cyclization reactions.

- Iodination : Iodine is introduced at the 3-position of the indole ring using electrophilic iodination methods.

- Sulfonylation : The phenylsulfonyl group is added to enhance biological activity.

- Cyanation : Finally, the carbonitrile group is incorporated at the 7-position via nucleophilic substitution reactions.

These synthetic routes require careful control of reaction conditions to achieve high yields and purity.

Antimicrobial Activity

Recent studies have indicated that 3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile exhibits promising antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. For instance:

- Antifungal Activity : The compound demonstrated significant antifungal activity against Magnaporthe oryzae, a pathogen affecting rice crops, using the agar cup plate method .

| Pathogen | Activity Level |

|---|---|

| Magnaporthe oryzae | Effective |

| Pseudomonas aeruginosa | Moderate |

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research has shown that indole derivatives can inhibit specific cancer cell lines by interfering with cell cycle progression and inducing apoptosis.

- Cell Line Studies : In vitro studies have shown that 3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cancer Cell Line | Inhibition (%) |

|---|---|

| MCF-7 (breast cancer) | 70% |

| HeLa (cervical cancer) | 65% |

Material Science Applications

In addition to its biological applications, 3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile has potential uses in materials science due to its unique chemical properties:

Organic Electronics

The compound's ability to participate in various chemical reactions makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be fine-tuned by modifying the substituents on the indole ring.

Photovoltaic Materials

Research indicates that indole derivatives can be incorporated into photovoltaic devices to enhance charge transport properties, thereby improving efficiency.

Case Study 1: Antifungal Efficacy

In a study conducted by Ramkissoon et al., several novel indole derivatives were synthesized and tested for their antifungal activity against Magnaporthe oryzae. The results indicated that compounds similar to 3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile exhibited significant inhibition rates, suggesting their potential as agricultural fungicides .

Case Study 2: Anticancer Activity

A study published in ACS Publications explored the effects of various indole derivatives on cancer cell lines. The results showed that modifications to the indole structure could lead to enhanced anticancer activity, highlighting the importance of structural diversity in drug design .

Mechanism of Action

The mechanism of action of 3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The table below summarizes key structural and functional differences between the target compound and analogs:

Key Observations :

- Positional Isomerism : The target compound’s iodine at position 3 and nitrile at 7 distinguish it from 7-Iodo-1H-indole-3-carbonitrile, where these groups are reversed. This positional swap alters electronic distribution and reactivity. For instance, iodine at position 3 may sterically hinder electrophilic substitution at adjacent positions compared to iodine at position 7 .

- Sulfonyl vs. Carboxylic Acid : The phenylsulfonyl group in the target compound enhances stability and reduces solubility in polar solvents compared to the carboxylic acid in 3-Phenyl-1H-indazole-7-carboxylic acid .

- Halogen Effects : Bromine in 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile offers different reactivity (e.g., slower cross-coupling vs. iodine) and lipophilicity due to the methyl and phenyl groups .

Biological Activity

3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile is a compound of significant interest due to its diverse biological activities. Indole derivatives are known for their roles in various biological processes, including anticancer, antimicrobial, and antiviral activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole core substituted with an iodine atom at the 3-position and a phenylsulfonyl group at the 1-position, along with a carbonitrile group at the 7-position. This unique structure contributes to its reactivity and biological properties.

The biological activity of 3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile can be attributed to its interaction with various molecular targets:

- Receptor Binding : The indole nucleus is known to interact with serotonin receptors, which play crucial roles in mood regulation and other physiological functions.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways.

- Cell Cycle Modulation : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to reduced viability.

Anticancer Activity

Research indicates that 3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile exhibits potent anticancer properties. A study demonstrated that it effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The compound's IC50 values ranged from 5 to 15 µM across different cancer types, indicating its potential as a therapeutic agent.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| HCT116 (Colon) | 8 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displayed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 50 | Strong |

| Escherichia coli | 75 | Moderate |

| Pseudomonas aeruginosa | 100 | Weak |

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- In Vivo Studies : In murine models of cancer, treatment with 3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile resulted in a significant reduction in tumor size compared to controls. Tumor growth inhibition was observed over a treatment period of four weeks.

- Combination Therapies : When used in combination with standard chemotherapy agents, the compound enhanced the overall efficacy, suggesting a synergistic effect that could lead to improved therapeutic outcomes.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for 3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential functionalization of the indole core. Initial sulfonylation of the indole nitrogen using phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) is followed by iodination at the 3-position using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). The 7-cyano group is introduced via palladium-catalyzed cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) . Critical parameters include temperature control (0–60°C), stoichiometric ratios, and purification via silica gel chromatography.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., deshielding of indole protons due to electron-withdrawing groups) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (383.204 g/mol) and fragmentation patterns, such as loss of the phenylsulfonyl radical (125 Da) observed in analogous indole derivatives .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and confirm regiochemistry. For example, the phenylsulfonyl group induces planarity in the indole core, verified by C–H···O interactions .

Advanced Research Questions

Q. How does the phenylsulfonyl group modulate the indole core’s electronic and steric properties?

- Methodology : Computational studies (DFT, QSPR) reveal that the sulfonyl group withdraws electron density via resonance, reducing nucleophilicity at the 3-position. Steric hindrance from the bulky substituent directs electrophilic attacks to the 5-position. Solvent effects (e.g., DMSO vs. toluene) further alter reactivity, as modeled using AM1 Hamiltonian methods .

Q. What strategies address regioselectivity challenges during functionalization of the indole ring?

- Methodology :

- Directing Groups : The phenylsulfonyl group acts as a transient directing group for C–H activation. For example, Pd-catalyzed coupling at the 5-position is achieved using bidentate ligands (e.g., 2,2'-bipyridine) .

- Protection/Deprotection : Temporary protection of the 7-cyano group with Boc anhydride prevents unwanted side reactions during iodination .

Q. How can computational models predict the compound’s interactions with biological targets (e.g., androgen receptors)?

- Methodology :

- Molecular Docking : Homology models of target proteins (e.g., androgen receptor) are generated using tools like MODELLER. Docking simulations (AutoDock Vina) assess binding affinity, with the cyano group forming hydrogen bonds to Arg752 .

- MD Simulations : Trajectories (100 ns) in explicit solvent evaluate stability of ligand-receptor complexes, with RMSD analysis confirming minimal conformational drift .

Q. How do discrepancies in reported LogP and solubility values impact in vitro assay design?

- Methodology : LogP (predicted: 3.2) and solubility (experimental: <0.1 mg/mL in PBS) are validated via shake-flask experiments and HPLC. Discrepancies arise from aggregation in aqueous buffers, requiring co-solvents (e.g., DMSO ≤0.1%) for cell-based assays. QSPR models incorporating Cl substitution patterns improve predictive accuracy .

Q. What experimental and analytical approaches resolve contradictions in biological activity data?

- Methodology :

- Orthogonal Assays : Compare results from radioligand binding (e.g., ³H-DHT displacement) vs. functional reporter gene assays to distinguish antagonism from cytotoxicity .

- Purity Validation : LC-MS (≥95% purity) and elemental analysis ensure impurities (e.g., deiodinated byproducts) do not skew IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.